molecular formula C14H22N2O B14851640 2-Tert-butyl-4-cyclopropoxy-N,N-dimethylpyridin-3-amine

2-Tert-butyl-4-cyclopropoxy-N,N-dimethylpyridin-3-amine

Cat. No.: B14851640
M. Wt: 234.34 g/mol
InChI Key: YZPRSXSGDMQCIL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-cyclopropoxy-N,N-dimethylpyridin-3-amine typically involves multiple steps, including the formation of the pyridine ring, introduction of the tert-butyl and cyclopropoxy groups, and subsequent dimethylation of the amine. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-cyclopropoxy-N,N-dimethylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Tert-butyl-4-cyclopropoxy-N,N-dimethylpyridin-3-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-4-cyclopropoxy-N,N-dimethylpyridin-3-amine is unique due to its combination of tert-butyl, cyclopropoxy, and dimethylamine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-tert-butyl-4-cyclopropyloxy-N,N-dimethylpyridin-3-amine

InChI

InChI=1S/C14H22N2O/c1-14(2,3)13-12(16(4)5)11(8-9-15-13)17-10-6-7-10/h8-10H,6-7H2,1-5H3

InChI Key

YZPRSXSGDMQCIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1N(C)C)OC2CC2

Origin of Product

United States

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